Product packaging for Ethyl 3-(3-azetidinyloxy)benzoate(Cat. No.:CAS No. 954223-92-8)

Ethyl 3-(3-azetidinyloxy)benzoate

Cat. No.: B1326350
CAS No.: 954223-92-8
M. Wt: 221.25 g/mol
InChI Key: SOLTXVDNKAPAAQ-UHFFFAOYSA-N
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Description

Emerging Significance of Azetidine-Containing Scaffolds in Modern Organic Synthesis

Azetidines, which are four-membered saturated nitrogen-containing heterocycles, have emerged as crucial structural units in organic synthesis and medicinal chemistry. Current time information in Bangalore, IN.acs.orgsci-hub.box Their importance is largely derived from a unique balance of stability and reactivity. The azetidine (B1206935) ring possesses a significant degree of ring strain (approximately 25.4 kcal/mol), which makes it more reactive than its five-membered counterpart, pyrrolidine (B122466), yet more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. Current time information in Bangalore, IN. This inherent strain can be harnessed as a driving force for ring-opening reactions, providing access to complex molecular architectures.

The synthesis of substituted azetidines presents a notable challenge due to this ring strain, but several effective methods, including cycloadditions and intramolecular cyclizations, have been developed. acs.org Recent advancements have introduced innovative synthetic strategies such as the aza-Paternò-Büchi reaction and strain-release homologation of azabicyclo[1.1.0]butanes, expanding the toolkit for creating densely functionalized azetidines. Current time information in Bangalore, IN.

In the field of drug discovery, the azetidine ring is considered a "privileged scaffold." Its inclusion in a molecule can impart favorable pharmacokinetic properties. The rigid, three-dimensional structure of the azetidine ring can enhance binding to biological targets and improve metabolic stability. Consequently, this motif is found in a number of approved therapeutic agents, including the antihypertensive drug azelnidipine (B1666253) and the anticancer agent cobimetinib. Current time information in Bangalore, IN.acs.org The growing recognition of these benefits has spurred significant research into novel synthetic routes and applications for azetidine-containing compounds. acs.org

The Role of Benzoate (B1203000) Esters in Synthetic Chemistry and Molecular Design

Benzoate esters are a fundamental class of organic compounds formed from the condensation of benzoic acid and an alcohol. google.com The ester functional group is a cornerstone of synthetic chemistry, valued for its relative stability and the various transformations it can undergo. Benzoate esters, in particular, serve multiple roles in molecular design, from simple protecting groups for alcohols to key components of fragrances and flavorings. google.comthsci.com

In medicinal chemistry, the benzoate ester moiety is frequently incorporated into the design of prodrugs. Many therapeutic agents containing carboxylic acid or hydroxyl groups suffer from poor bioavailability. Conversion to an ester can mask polar groups, enhancing lipophilicity and facilitating passage across biological membranes. Once absorbed, these ester prodrugs are often hydrolyzed by endogenous enzymes, such as carboxylesterases, to release the active parent drug.

This hydrolytic lability, however, can be a double-edged sword. While essential for prodrug activation, it can also lead to metabolic instability. Researchers actively modulate the stability of benzoate esters by altering the electronic properties of the benzene (B151609) ring or the nature of the alcohol component. This allows for fine-tuning the rate of hydrolysis to achieve a desired therapeutic profile, a strategy used in the design of "soft drugs" intended for controlled metabolism and rapid inactivation. The introduction of ester functionalities has also been shown to confer or enhance properties such as photoluminescence in certain molecular frameworks.

Structural Elucidation and Academic Relevance of Ethyl 3-(3-azetidinyloxy)benzoate

This compound (CAS Number: 954223-92-8) is a chemical compound that strategically combines the structural features of both an azetidine and a benzoate ester. Its molecular architecture consists of an ethyl benzoate core where the phenyl ring is substituted at the meta-position with an azetidine ring via an ether linkage.

Structural Elucidation: The structure of this compound can be deconstructed into its primary components:

Azetidine Ring: A four-membered nitrogen heterocycle attached at its 3-position.

Ether Linkage: An oxygen atom connecting the azetidine ring to the phenyl group.

Ethyl Benzoate Moiety: An ethyl ester of benzoic acid, providing the core aromatic scaffold.

The connectivity is precisely defined by the nomenclature: the "3-azetidinyloxy" group specifies that the azetidine ring is linked through its 3-position to an oxygen atom, which is in turn attached to the 3-position of the benzoate ring.

Below is a table summarizing key identifiers and properties of the compound.

PropertyValue
Chemical Name This compound
CAS Number 954223-92-8
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol

Academic Relevance: While detailed studies focusing exclusively on this compound are not widespread, its academic and research relevance is significant, primarily as a versatile building block in medicinal chemistry. The "azetidin-3-yloxy-aryl" motif is a key structural element in the development of advanced therapeutic agents. Researchers incorporate this scaffold to explore and optimize the biological activity and pharmacokinetic profiles of drug candidates.

For instance, the azetidin-3-yloxy moiety has been integrated into complex molecules designed as potent and selective inhibitors of various enzymes and receptors. It has been used in the design of novel N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors and succinate (B1194679) receptor 1 (SUCNR1) antagonists. acs.orgsci-hub.box Furthermore, this structural unit has been identified as a critical component in the development of Selective Estrogen Receptor Degraders (SERDs), a class of compounds investigated for the treatment of hormone-receptor-positive breast cancer. acs.org In these contexts, the azetidine portion is often introduced to enhance potency and improve metabolic stability. acs.org

Therefore, this compound serves as a valuable synthetic intermediate, providing a ready-made scaffold that combines the useful properties of the azetidine ring with a functionalized aromatic system that can be further elaborated into more complex, biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B1326350 Ethyl 3-(3-azetidinyloxy)benzoate CAS No. 954223-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)9-4-3-5-10(6-9)16-11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLTXVDNKAPAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Synthetic Strategies for Ethyl 3 3 Azetidinyloxy Benzoate

Retrosynthetic Disconnections Applied to Ethyl 3-(3-azetidinyloxy)benzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. This process reveals potential synthetic pathways. For this compound, the primary disconnections focus on the ether linkage, the ester group, and the azetidine (B1206935) ring itself.

Strategic Cleavages of the Azetidine Ring System

A theoretical, though less common, retrosynthetic approach involves the cleavage of the azetidine ring. The four-membered azetidine ring is a strained system, and its formation is a key challenge. Disconnecting the C-N bonds within the ring leads back to an acyclic 1,3-difunctionalized propane (B168953) derivative. This strategy envisions a cyclization reaction as the final step in forming the heterocyclic core. For instance, a disconnection of the two C-N bonds would conceptually lead to a precursor like 1,3-dihalo-2-propanol and a suitable nitrogen source. The synthesis would then involve the formation of the strained ring from this open-chain precursor, typically via an intramolecular cyclization.

Deconstruction of the Azetidinyloxy Ether Linkage

The most logical and widely practiced retrosynthetic strategy involves the disconnection of the ether linkage. This can be approached in two ways:

Williamson Ether Synthesis Approach : This classic method for forming ethers involves the reaction of an alkoxide with an alkyl halide. byjus.comwikipedia.org In the context of this compound, this translates to disconnecting the molecule into an alkoxide or phenoxide and a component with a good leaving group. The most viable disconnection is at the alkyl-oxygen bond, breaking the molecule down into 3-hydroxyazetidine (or a protected version like N-Boc-3-hydroxyazetidine) and ethyl 3-hydroxybenzoate . scintica.com The synthesis would then proceed by converting one of the hydroxyl groups into a better leaving group (e.g., a tosylate or halide) and the other into a nucleophilic alkoxide/phenoxide to facilitate an SN2 reaction. wikipedia.orgmasterorganicchemistry.com This pathway is generally preferred as it avoids the difficulty of nucleophilic aromatic substitution on an unactivated benzene (B151609) ring.

Mitsunobu Reaction Approach : The Mitsunobu reaction provides a powerful method for converting a primary or secondary alcohol into various functional groups, including ethers, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org Retrosynthetically, this approach also disconnects the target molecule back to 3-hydroxyazetidine and ethyl 3-hydroxybenzoate . sigmaaldrich.comchemicalbook.com In the forward synthesis, the alcohol (3-hydroxyazetidine) reacts with the phosphine to form a phosphonium (B103445) intermediate, which activates the hydroxyl group as a good leaving group. organic-chemistry.org The phenoxide, generated from ethyl 3-hydroxybenzoate, then acts as the nucleophile, displacing the activated hydroxyl group to form the desired ether linkage. wikipedia.orgorganic-chemistry.org

Disassembly of the Ethyl Benzoate (B1203000) Moiety

The ethyl benzoate portion of the molecule can be retrosynthetically disassembled at the ester linkage. This disconnection, corresponding to a hydrolysis reaction, yields 3-(3-azetidinyloxy)benzoic acid and ethanol (B145695) . ontosight.ai This suggests a synthetic strategy where the azetidinyloxy ether linkage is constructed first, followed by an esterification reaction to form the final product. Standard esterification methods, such as Fischer esterification using ethanol in the presence of an acid catalyst, could be employed. cibtech.org Alternatively, synthesis from sodium benzoate and chloroethane (B1197429) in the presence of a phase transfer catalyst is also a known method for producing ethyl benzoate. google.com

Synthesis of the Azetidine Core Precursors

The successful synthesis of this compound is highly dependent on the efficient preparation of its key building blocks, particularly the 3-hydroxyazetidine core.

Cyclization Reactions for Azetidine Ring Formation

The formation of the four-membered azetidine ring requires specific synthetic methods to overcome the inherent ring strain.

A prevalent and effective method for constructing the azetidine ring is through intramolecular nucleophilic substitution, also known as intramolecular cyclization. libretexts.org This strategy typically begins with readily available starting materials like epichlorohydrin (B41342) and a suitably protected amine. google.com

A common synthetic route involves the following steps:

Ring Opening of Epichlorohydrin : An amine, such as benzylamine (B48309) or benzhydrylamine, is used to open the epoxide ring of epichlorohydrin. google.com This step creates a 1-amino-3-chloro-2-propanol intermediate. The amine often bears a protecting group (e.g., benzyl) that can be removed later in the synthesis.

Intramolecular Cyclization : The resulting amino-halohydrin is treated with a base. The base deprotonates the alcohol, and in some pathways, the nitrogen is the nucleophile that displaces the chloride in an intramolecular SN2 reaction to form the four-membered azetidine ring. google.comgoogle.com This step yields a protected 3-hydroxyazetidine, for example, 1-benzyl-3-hydroxyazetidine.

Deprotection : The protecting group on the nitrogen atom is removed to yield the final 3-hydroxyazetidine precursor. For a benzyl (B1604629) group, this is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C). google.comchemicalbook.com The product is often isolated as a stable salt, such as 3-hydroxyazetidine hydrochloride. google.comchemicalbook.comwipo.int

Protecting groups like tert-butyloxycarbonyl (Boc) are also frequently employed. google.com For instance, N-Boc-3-hydroxyazetidine can be synthesized and used in coupling reactions, with the Boc group being readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). scintica.com

Stereoselective and Regioselective Synthesis of 3-Substituted Azetidines

The development of methods for the stereoselective and regioselective synthesis of 3-substituted azetidines is crucial for accessing a wide range of functionalized building blocks. nih.govacs.org

One approach involves a palladium-catalyzed, directed C(sp³)–H arylation of azetidines at the C3 position. This method has a broad substrate scope and allows for the preparation of stereochemically defined and synthetically useful carboxylic acid building blocks. acs.org

Another powerful strategy is the copper-catalyzed three-component boryl allylation of azetines. This reaction allows for the convenient introduction of two versatile functionalities to the azetidine ring with complete absolute and relative stereocontrol. acs.org The reaction proceeds via the formation of a Cu-Bpin species that undergoes migratory insertion into the double bond of the azetine, followed by reaction with an allyl phosphate. acs.org This method provides access to 2,3-disubstituted azetidines with high efficiency and stereoselectivity. acs.org

Furthermore, a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes delivers highly-substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This reaction is particularly useful for creating vicinal tertiary-quaternary and even quaternary-quaternary stereocenters. nih.gov

Formation of the Aromatic Ether Linkage

Once the 3-hydroxyazetidine core is synthesized, the final step in the formation of this compound is the creation of the aromatic ether linkage. A common and effective method for this transformation is the Mitsunobu reaction. This reaction allows for the coupling of an alcohol (in this case, 3-hydroxyazetidine) with a pronucleophile (ethyl 3-hydroxybenzoate) in the presence of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate or diisopropyl azodicarboxylate).

Alternatively, a Williamson ether synthesis can be employed. This involves deprotonating the 3-hydroxyazetidine with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group (such as a halide or a sulfonate) from an activated aromatic ring.

Another approach involves the reaction of aromatic fluorine compounds with trialkylsilyl derivatives of phenols, leading to the elimination of trialkylfluorosilane and the formation of an aromatic ether. google.com

Strategies for O-Alkylation and Arylation to Form Azetidinyloxy Moieties

The formation of the azetidinyloxy ether bond is a critical step in the synthesis of this compound. This can be achieved through O-alkylation or O-arylation reactions, where 3-hydroxyazetidine or a derivative acts as the nucleophile.

One common approach is the Williamson ether synthesis, a well-established method for preparing ethers. youtube.comorganic-chemistry.orgyoutube.com In this strategy, the alkoxide of 3-hydroxyazetidine is reacted with an ethyl 3-halobenzoate, such as ethyl 3-fluorobenzoate (B1230327) or ethyl 3-bromobenzoate. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the azetidine, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Alternatively, the arylation of 3-hydroxyazetidine can be accomplished using activated aryl systems. For instance, a benzene ring substituted with an electron-withdrawing group at the meta position relative to a leaving group can facilitate nucleophilic aromatic substitution.

Coupling Reactions for Ether Bond Formation

Modern cross-coupling reactions offer powerful alternatives for constructing the C-O ether bond in azetidinyloxy-substituted aromatics. While traditionally used for C-C and C-N bond formation, methodologies like the Buchwald-Hartwig and Ullmann couplings have been adapted for ether synthesis.

In the context of this compound synthesis, a palladium- or copper-catalyzed coupling of 3-hydroxyazetidine with an appropriate aryl halide or triflate (e.g., ethyl 3-bromobenzoate) could be employed. These reactions often require specific ligands to facilitate the catalytic cycle and can offer high yields and functional group tolerance under relatively mild conditions.

Esterification of the Benzoic Acid Derivative.thsci.com

The ethyl ester group in the target molecule is typically introduced through the esterification of the corresponding carboxylic acid, 3-(3-azetidinyloxy)benzoic acid. Several methods are available for this transformation.

Acid-Catalyzed Esterification Protocols (e.g., Fischer-Speier Esterification).thsci.comacs.org

Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org To synthesize this compound, 3-(3-azetidinyloxy)benzoic acid would be refluxed with an excess of ethanol and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. wikipedia.orgchemguide.co.uk Microwave-assisted Fischer esterification has also been shown to be an effective method, sometimes leading to higher yields and shorter reaction times. usm.myusm.mycibtech.org

Reaction Catalyst Conditions Yield Reference
Benzoic acid + EthanolSulfuric AcidReflux78% usm.my
4-Fluoro-3-nitrobenzoic acid + EthanolSulfuric AcidMicrowave, 130°C, 15 minHigh usm.myusm.my
Benzoic acid + EthanolExpandable GraphiteMicrowave, 85°C, 1.5 h80.1% cibtech.org
Benzoic acid + Butanolp-Toluenesulfonic acidStationary92% (conversion) researchgate.net
This table presents data for the esterification of benzoic acid and its derivatives as a model for the esterification of 3-(3-azetidinyloxy)benzoic acid.

Base-Catalyzed Ester Formation Routes.chemicalbook.com

While less common for simple esterifications, base-catalyzed methods can also be employed. One approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or anhydride (B1165640), which then reacts with ethanol. Alternatively, the sodium salt of the benzoic acid derivative can be reacted with an ethyl halide, like ethyl bromide or ethyl iodide. google.com Phase-transfer catalysts can be beneficial in such reactions to facilitate the interaction between the aqueous and organic phases. google.com It's important to note that base-catalyzed hydrolysis, or saponification, is the reverse of this process and is often used to convert esters back to carboxylic acids. chemistrysteps.com

Chemo- and Regioselective Esterification Approaches.google.com

In molecules with multiple reactive functional groups, chemo- and regioselective esterification methods are crucial. researchgate.net For a substrate like 3-(3-azetidinyloxy)benzoic acid, which contains both a carboxylic acid and a secondary amine (within the azetidine ring), selective esterification of the carboxylic acid is necessary. Fischer esterification under acidic conditions is generally chemoselective for the carboxylic acid over the amine, as the amine will be protonated and thus deactivated as a nucleophile. wikipedia.org Other methods, such as using specific coupling agents, can also provide high chemoselectivity. organic-chemistry.orgresearchgate.net For instance, the Mitsunobu reaction, which utilizes a phosphine and an azodicarboxylate, can be used for the chemoselective esterification of phenolic acids. researchgate.net

Total Synthesis Approaches for this compound

A total synthesis of this compound would involve a sequence of reactions to construct the molecule from simpler starting materials. Two plausible retrosynthetic pathways are outlined below:

Pathway A: This approach focuses on forming the ether linkage first, followed by esterification.

Ether Formation: Reaction of 3-hydroxyazetidine with ethyl 3-halobenzoate via a Williamson ether synthesis or a coupling reaction. The azetidine nitrogen may require a protecting group to prevent side reactions, which would be removed in a later step.

Esterification: If the starting aryl component is 3-halobenzoic acid, the esterification would be carried out after the ether bond is formed. This would involve reacting 3-(3-azetidinyloxy)benzoic acid with ethanol under acidic conditions (Fischer esterification).

Pathway B: This strategy involves forming the ester first, followed by the ether linkage.

Esterification: Protection of the hydroxyl group of 3-hydroxybenzoic acid, followed by esterification with ethanol to give a protected ethyl 3-hydroxybenzoate.

Ether Formation: Deprotection of the hydroxyl group, followed by reaction with a suitable azetidine precursor, for example, an N-protected 3-haloazetidine, under basic conditions.

Linear and Convergent Synthesis Pathways

The assembly of this compound can be conceptualized through two main strategic approaches: linear and convergent synthesis.

Segment Coupling Strategies

The cornerstone of a successful convergent synthesis of this compound is the efficient coupling of the aryl and azetidine segments. Two of the most powerful and widely employed methods for such aryl ether formations are the Williamson ether synthesis and the Mitsunobu reaction. researchgate.netwikipedia.orgnih.govorgchemres.orgmasterorganicchemistry.com

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers, involving the reaction of an alkoxide with an alkyl halide or sulfonate. wikipedia.orgmasterorganicchemistry.comfrancis-press.com In the context of synthesizing this compound, this would typically involve the deprotonation of Ethyl 3-hydroxybenzoate with a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide would then be reacted with an electrophilic azetidine derivative, such as N-Boc-3-tosyloxyazetidine or N-Boc-3-bromoazetidine, via an SN2 reaction.

The choice of base and solvent is critical for the success of this reaction. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to ensure complete deprotonation of the phenol. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation and enhance the nucleophilicity of the phenoxide. numberanalytics.com

Table 1: Representative Conditions for Williamson Ether Synthesis

Reactant 1 Reactant 2 Reagents Solvent Typical Conditions
Ethyl 3-hydroxybenzoate N-Boc-3-tosyloxyazetidine Sodium hydride (NaH) Dimethylformamide (DMF) 0 °C to room temperature

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and often milder alternative for the formation of the aryl ether linkage, particularly when dealing with sensitive substrates. nih.govorganic-chemistry.orgresearchgate.net This reaction facilitates the direct coupling of a primary or secondary alcohol with a nucleophile, typically a carboxylic acid or a phenol, in the presence of a phosphine and an azodicarboxylate. nih.govorganic-chemistry.org For the synthesis of this compound, N-Boc-3-hydroxyazetidine would serve as the alcohol component and Ethyl 3-hydroxybenzoate as the acidic nucleophile.

The reaction is initiated by the formation of a phosphonium salt between the phosphine (commonly triphenylphosphine, PPh₃) and the azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.org This intermediate then activates the alcohol, allowing for nucleophilic attack by the phenoxide with inversion of configuration at the alcohol's stereocenter, if one exists. researchgate.net

Table 2: Representative Conditions for Mitsunobu Reaction

Reactant 1 Reactant 2 Reagents Solvent Typical Conditions
Ethyl 3-hydroxybenzoate N-Boc-3-hydroxyazetidine Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) Tetrahydrofuran (THF) 0 °C to room temperature

Following the successful coupling via either the Williamson or Mitsunobu reaction, the N-Boc protecting group on the azetidine nitrogen can be readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound.

Advanced Mechanistic Studies of Reactions Pertaining to Ethyl 3 3 Azetidinyloxy Benzoate

Reaction Mechanisms of Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring is a critical step in the synthesis of the target molecule. The primary route involves intramolecular cyclization, a process governed by precise stereochemical and electronic factors. Common methods include the intramolecular SN2 reaction of a γ-amino halide or sulfonate, and the intramolecular aminolysis of epoxides. frontiersin.orgnih.gov In these reactions, a nitrogen nucleophile attacks an electrophilic carbon center four atoms away, displacing a leaving group to form the heterocyclic ring. nih.gov

Transition State Analysis in Cyclization Reactions

The regioselectivity and efficiency of azetidine ring formation are dictated by the energetics of the corresponding transition states. Computational studies have been instrumental in elucidating these pathways. For instance, in the intramolecular aminolysis of epoxy amines, there is often a competition between the 4-exo-tet cyclization (leading to an azetidine) and the 5-endo-tet cyclization (leading to a pyrrolidine).

Theoretical calculations have shown that without a catalyst, the transition state energy for forming the five-membered pyrrolidine (B122466) ring is typically lower than that for the four-membered azetidine ring, which aligns with experimental observations where the pyrrolidine is the major product. frontiersin.org However, the use of specific catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can dramatically alter this landscape. Calculations on the transition states of cis-epoxy amines complexed with a lanthanum catalyst reveal that the energy of the transition state leading to the azetidine becomes significantly lower than that for the pyrrolidine. frontiersin.orgnih.gov This reversal in selectivity is attributed to the coordination of the lanthanum complex, which preferentially stabilizes the transition state for the 4-exo-tet cyclization. frontiersin.org

Further studies on photoinduced cycloadditions to form azetidines have identified stepwise mechanisms involving the initial formation of a diradical intermediate, followed by ring closure. acs.org The activation energy for the initial nucleophilic attack and the subsequent ring-closing step are key determinants of the reaction rate. For example, in the formation of an azetidine intermediate from a thymine-imine system, the activation energy for the initial attack of a nitrogen on a carbon was calculated to be approximately 14-15 kcal/mol. acs.org

Reaction PathwayCatalystCalculated Transition State Energy (Relative)Favored Product
Intramolecular Aminolysis of cis-Epoxy AmineNoneAzetidine TS > Pyrrolidine TSPyrrolidine
Intramolecular Aminolysis of cis-Epoxy AmineLa(OTf)₃Azetidine TS < Pyrrolidine TSAzetidine
Photoinduced Cycloaddition (T-IC base pair)Light (Triplet State)Activation Energy: ~14.9 kcal/molAzetidine

Computational Insights into Electronic and Steric Influences on Azetidine Ring Closure

The success of azetidine ring closure is a delicate balance between electronic and steric effects. Computational models, such as Density Functional Theory (DFT), provide a powerful lens through which to view these competing factors. mdpi.comresearchgate.net

Electronic Effects: The nucleophilicity of the nitrogen atom and the electrophilicity of the carbon bearing the leaving group are paramount. Electron-withdrawing groups on the nitrogen (e.g., sulfonyl groups) can decrease its nucleophilicity, potentially slowing the cyclization. Conversely, the nature of the leaving group is critical; good leaving groups (e.g., tosylate, mesylate, halides) are essential for an efficient SN2-type ring closure. nih.gov

Steric Effects: Steric hindrance around the reacting centers can significantly impede the intramolecular reaction. Bulky substituents on the carbon chain can disfavor the required conformation for ring closure, increasing the activation energy. DFT and Activation Strain Model (ASM) analyses can dissect the total activation energy into strain energy (the energy required to distort the reactants into the transition state geometry) and interaction energy (the actual interaction between the reacting fragments). mdpi.com For azetidine formation, a successful pathway requires that the favorable interaction energy of the N---C bond formation overcomes the inherent strain energy of forming a four-membered ring and any steric penalties imposed by substituents. nih.gov The interplay of these factors determines whether the cyclization is kinetically feasible. nih.govbris.ac.uk

Mechanistic Pathways of Ether Formation Involving Azetidinols

The ether linkage in Ethyl 3-(3-azetidinyloxy)benzoate is formed by coupling an azetidinol (B8437883) (specifically, 3-hydroxyazetidine or a protected variant) with a phenolic precursor. The most common and direct mechanistic pathway for this transformation is the Williamson ether synthesis. youtube.com

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comosti.gov The process involves two principal steps:

Deprotonation: The hydroxyl group of the azetidinol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. The use of NaH is advantageous as it produces hydrogen gas, which simply bubbles out of the reaction mixture without causing competing side reactions. youtube.com

Nucleophilic Attack: The resulting azetidin-3-oxide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or a similar substrate with a good leaving group, like a tosylate). In the context of the target molecule, this would typically be an ethyl 3-halobenzoate. The nucleophile attacks the carbon atom of the benzene (B151609) ring bearing the halogen, displacing the halide ion and forming the C-O ether bond.

Alternatively, the roles can be reversed, with a phenoxide (from ethyl 3-hydroxybenzoate) attacking an azetidine ring bearing a leaving group at the 3-position. However, given the stability and availability of 3-hydroxyazetidine, the former pathway is often more synthetically practical.

A critical consideration in the Williamson synthesis is the potential for a competing E2 elimination reaction, especially if the electrophile is a secondary or tertiary halide. libretexts.org Since the electrophile in this specific synthesis is an sp²-hybridized carbon on a benzene ring, the traditional E2 pathway is not a concern. However, the steric hindrance of the nucleophile and electrophile remains a key factor for the SN2 reaction to proceed efficiently. youtube.com

Other potential, though less direct, pathways for ether synthesis include acid-catalyzed dehydration of two alcohols or SN1-type reactions involving a carbocation intermediate. libretexts.orgmasterorganicchemistry.com Acid-catalyzed dehydration is generally only effective for producing symmetrical ethers and is not suitable here. libretexts.org An SN1 pathway, which would involve forming a carbocation on the azetidine ring, is highly unlikely due to the instability of such an intermediate. Therefore, the SN2-based Williamson pathway is the most mechanistically sound approach.

Detailed Mechanisms of Benzoate (B1203000) Esterification

The formation of the ethyl benzoate moiety is typically achieved through the esterification of a benzoic acid derivative with ethanol (B145695). This transformation is a cornerstone of organic synthesis and its mechanism has been studied extensively.

Investigations into Nucleophilic Acyl Substitution for Ester Bond Formation

The formation of an ester from a carboxylic acid derivative and an alcohol proceeds via a nucleophilic acyl substitution mechanism. pearson.commasterorganicchemistry.com This is a two-step addition-elimination process. In the case of Fischer esterification (reacting a carboxylic acid with an alcohol under acidic conditions), the mechanism is as follows:

Activation: The carbonyl oxygen of the benzoic acid is protonated by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.com

Nucleophilic Addition: A molecule of ethanol acts as the nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. byjus.comlibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups, turning it into a good leaving group (water). byjus.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl π-bond and expelling a molecule of water. libretexts.org

Deprotonation: The resulting protonated ester is deprotonated (usually by the solvent or the conjugate base of the catalyst) to yield the final ethyl benzoate product and regenerate the acid catalyst. byjus.com

Classic mechanistic studies by Myron Bender provided definitive evidence for the existence of the tetrahedral intermediate. By conducting the partial hydrolysis of ethyl benzoate in ¹⁸O-labeled water, it was found that the recovered, unhydrolyzed ester had incorporated the ¹⁸O isotope. This could only happen if the tetrahedral intermediate was formed reversibly, allowing for the exchange of oxygen atoms before the leaving group was expelled. masterorganicchemistry.com

StepDescriptionIntermediate
1Protonation of carbonyl oxygenActivated Carbocation
2Nucleophilic attack by ethanolTetrahedral Intermediate
3Proton transferTetrahedral Intermediate with -OH₂⁺ group
4Elimination of waterProtonated Ester
5DeprotonationFinal Ester Product

Catalytic Roles in Benzoate Ester Synthesis (e.g., Lewis Acid, Brønsted Acid, Amine Catalysis)

Since esterification is an equilibrium-controlled process, catalysis is essential to achieve reasonable reaction rates and yields. tcu.edu Various types of catalysts can be employed, each with a distinct mechanistic role.

Brønsted Acid Catalysis: This is the most traditional method, employing strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). tcu.edudergipark.org.tr As described above, the proton from the Brønsted acid activates the carbonyl group, making it more electrophilic. byjus.com The catalyst is regenerated in the final step.

Lewis Acid Catalysis: Lewis acids, such as dimethyltin (B1205294) dichloride or various metal triflates, can also catalyze esterification. organic-chemistry.org The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and increasing the electrophilicity of the carbonyl carbon in a manner analogous to protonation by a Brønsted acid. This activation facilitates the nucleophilic attack by the alcohol. Some catalytic systems can even operate as a synergistic Brønsted/Lewis acid pair. rsc.org

Amine Catalysis: Tertiary amines, most notably 4-(Dimethylamino)pyridine (DMAP), are highly effective catalysts, particularly when using a more reactive acylating agent like an acid anhydride (B1165640) or acid chloride instead of a carboxylic acid. organic-chemistry.org The mechanism involves the initial nucleophilic attack of DMAP on the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting material. The alcohol then attacks this activated intermediate, and the DMAP is expelled as a leaving group, regenerating the catalyst. This is a form of nucleophilic catalysis. organic-chemistry.orgnih.gov

Reactivity Profiles and Transformational Chemistry of Ethyl 3 3 Azetidinyloxy Benzoate

Azetidine (B1206935) Ring-Opening Reactivity

The chemical behavior of the azetidine ring in Ethyl 3-(3-azetidinyloxy)benzoate is largely dictated by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain serves as a thermodynamic driving force for a variety of ring-opening reactions. rsc.org While more stable than the corresponding three-membered aziridine (B145994) ring, the four-membered azetidine heterocycle is susceptible to cleavage under appropriate conditions, making it a valuable synthon in organic chemistry. rsc.org

Nucleophilic Ring-Opening Reactions of the Azetidine Moiety

Nucleophilic attack is a primary pathway for the cleavage of the azetidine ring. Due to the relatively low reactivity of the neutral azetidine, these reactions often necessitate activation of the ring system. A common strategy involves the protonation or alkylation of the ring nitrogen to form a more electrophilic azetidinium ion, which is significantly more susceptible to nucleophilic attack. magtech.com.cnresearchgate.netresearchgate.netbohrium.com

The regioselectivity of nucleophilic ring-opening in unsymmetrical azetidines is a critical aspect of their chemistry. magtech.com.cnresearchgate.net For the azetidine moiety in this compound, which is substituted at the C3 position, nucleophilic attack on the corresponding azetidinium ion can theoretically occur at either the C2 or C4 positions, leading to two different regioisomeric products.

Studies on similarly substituted azetidinium ions provide insights into the likely outcome. In cases where the C4 position is unsubstituted, nucleophilic attack predominantly occurs at this less sterically hindered site. researchgate.netbohrium.com The outcome is governed by a complex interplay of steric hindrance and electronic effects. magtech.com.cnresearchgate.netbohrium.com For instance, with N-alkoxycarbonyl azetidiniums, an electron-withdrawing group at the C2 position can direct the nucleophilic attack to that same carbon, whereas an alkyl group at C2 favors attack at C4. bohrium.com In the case of this compound, the 3-oxy-benzoate substituent exerts an inductive electron-withdrawing effect, which could influence the electrophilicity of the adjacent C2 and C4 carbons. However, without strong directing groups at C2 or C4, attack is generally favored at the most accessible carbon atom.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on Activated this compound

Nucleophile Activating Agent Predicted Major Site of Attack Rationale
Azide (N₃⁻) H⁺ or MeI C4 Favored attack at the less sterically hindered position. researchgate.net
Benzylamine (B48309) H⁺ or MeI C4 Steric factors dominate with neutral nucleophiles.
Alkoxides (RO⁻) H⁺ or MeI C4 General preference for attack at unsubstituted C4 in azetidinium ions. researchgate.net

This table presents predicted outcomes based on general principles of azetidine reactivity.

Substituents on the azetidine ring play a pivotal role in determining the regioselectivity of ring-opening reactions. magtech.com.cnresearchgate.net The electronic nature of the substituent can stabilize or destabilize potential intermediates, thereby directing the nucleophile to a specific carbon. magtech.com.cnresearchgate.net

Catalysis is also a powerful tool for controlling these transformations. Lewis acids are frequently employed to activate the azetidine ring, increasing its electrophilicity and facilitating nucleophilic attack. magtech.com.cnresearchgate.netnih.gov Lanthanide triflates, for example, have been shown to be excellent catalysts for the regioselective ring-opening of epoxides and can be applied to azetidine systems. nih.govfrontiersin.org Furthermore, the development of chiral catalysts has enabled highly enantioselective ring-opening reactions, highlighting the potential for asymmetric synthesis starting from prochiral azetidines. acs.orgthieme-connect.com The choice of solvent can also have a significant impact, with ethereal solvents often providing better selectivity in catalyzed reactions. acs.orgthieme-connect.com

Photo-Induced and Redox-Mediated Azetidine Ring Scission

Beyond nucleophilic attack, the azetidine ring can be cleaved through photochemical and redox-mediated pathways. Photo-induced reactions, such as the aza Paternò-Büchi reaction, involve the [2+2] photocycloaddition of an imine and an alkene to form an azetidine. researchgate.netnih.gov The reverse reaction, a retro-[2+2] cycloreversion, represents a potential pathway for ring scission.

Another photochemically relevant pathway is the Norrish-Yang cyclization, where α-aminoacetophenones can be converted to strained azetidinols. beilstein-journals.orgnih.govuni-mainz.de These intermediates can then undergo subsequent ring-opening reactions, driven by the release of ring strain. beilstein-journals.orgnih.govuni-mainz.de For this compound, irradiation with light could potentially excite the aromatic chromophore, leading to intramolecular reactions or fragmentation.

Redox-mediated processes offer another avenue for azetidine ring cleavage. For instance, a novel mechanistic platform for azetidinyl bond cleavage has been demonstrated that can be applied to a broad range of electron-transfer processes. rsc.org

Thermal Stability and Ring Strain Release Transformations of the Azetidine Moiety

The thermal stability of azetidines is intrinsically linked to their ring strain. rsc.orgnih.gov While generally stable at moderate temperatures, heating can provide the necessary activation energy to overcome the barrier to ring-opening or rearrangement, thus releasing the inherent strain. acs.orgnih.govbris.ac.uk The decomposition onset temperature for heterocyclic compounds can vary widely based on their substitution patterns. beilstein-journals.orgnih.govmdpi.com For this compound, thermal decomposition would likely involve the cleavage of one of the C-N bonds of the azetidine ring. The presence of the ether linkage at the C3 position might influence the decomposition pathway. Such strain-release transformations are synthetically useful and have been exploited in the modular synthesis of complex molecules. acs.orgnih.govbris.ac.uk

Transformations of the Ethyl Benzoate (B1203000) Ester Functionality

The ethyl benzoate portion of the molecule possesses its own distinct reactivity, primarily centered on the electrophilic carbonyl carbon of the ester group. libretexts.org These reactions are standard transformations of carboxylic acid esters.

Table 2: Common Transformations of the Ethyl Benzoate Moiety

Reaction Type Reagents Product Description
Hydrolysis (Saponification) NaOH, H₂O, heat Sodium 3-(3-azetidinyloxy)benzoate Base-promoted cleavage of the ester to a carboxylate salt and ethanol (B145695). libretexts.orgyoutube.com
Acid-Catalyzed Hydrolysis H₃O⁺, heat 3-(3-azetidinyloxy)benzoic acid Reversible hydrolysis to the corresponding carboxylic acid and ethanol. libretexts.org
Transesterification R'OH, H⁺ or base catalyst Alkyl 3-(3-azetidinyloxy)benzoate Exchange of the ethyl group for a different alkyl group from an alcohol. libretexts.org
Aminolysis NH₃ or R'NH₂ 3-(3-azetidinyloxy)benzamide Reaction with ammonia or a primary/secondary amine to form an amide. libretexts.org

| Reduction | LiAlH₄, then H₂O | (3-(3-azetidinyloxy)phenyl)methanol | Strong reducing agents convert the ester to a primary alcohol. libretexts.org |

It is important to note that the conditions required for some of these transformations, particularly harsh acidic or basic hydrolysis, could potentially affect the integrity of the azetidine ring. nih.gov Therefore, careful selection of reaction conditions is necessary to selectively transform the ester functionality without inducing cleavage of the heterocyclic ring.

Hydrolytic and Transesterification Reactions of the Benzoate Group

The ethyl benzoate portion of the molecule is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These transformations target the ester's carbonyl group.

Hydrolysis: The ester can be cleaved to its constituent carboxylic acid and alcohol through hydrolysis, which can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): This is an essentially irreversible process where a base, such as sodium hydroxide (NaOH), is used to hydrolyze the ester. sserc.org.uklibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. libretexts.orgquora.com This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield 3-(3-azetidinyloxy)benzoic acid, which is subsequently deprotonated by the base to form the corresponding carboxylate salt. libretexts.orgquora.com Acidic workup is required to protonate the salt and isolate the free carboxylic acid. sserc.org.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄) and water, the ester undergoes hydrolysis in a reversible process known as Fischer esterification in reverse. libretexts.orgchemicalbook.com The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org The equilibrium can be driven towards the products—3-(3-azetidinyloxy)benzoic acid and ethanol—by using a large excess of water. chemicalbook.comresearchgate.net

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol would lead to the formation of Mthis compound and ethanol. The reaction equilibrium is typically shifted by using the reactant alcohol as the solvent or by removing the displaced alcohol (ethanol) as it forms.

Table 1: Reactions of the Benzoate Group

Reaction Type Reagents Catalyst Typical Conditions Products
Base-Promoted Hydrolysis Water, NaOH Base Heating under reflux sserc.org.uk Sodium 3-(3-azetidinyloxy)benzoate, Ethanol
Acid-Catalyzed Hydrolysis Water Strong Acid (e.g., H₂SO₄) Heating 3-(3-azetidinyloxy)benzoic acid, Ethanol

Modifications of the Phenyl Ring via Electrophilic Aromatic Substitution or Metal-Catalyzed Coupling

The aromatic ring of this compound can be functionalized through several key reaction types.

Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions is dictated by the directing effects of the two substituents on the benzene (B151609) ring: the azetidinyloxy group (-OR) and the ethyl carboxylate group (-COOEt).

The azetidinyloxy group is an ether, which acts as an activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated into the ring through resonance.

The ethyl carboxylate group is an electron-withdrawing group, which is deactivating and a meta-director. ucalgary.ca

In cases of competing directing effects, the more strongly activating group typically controls the position of substitution. Therefore, the activating azetidinyloxy group will direct incoming electrophiles to the positions ortho and para to it (C2, C4, and C6 positions). The C4 and C6 positions are sterically less hindered than the C2 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.comlibretexts.org

Metal-Catalyzed Coupling Reactions: Modern synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. ethz.ch For this compound to participate in reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, the phenyl ring would typically first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. researchgate.net For instance, if a bromo-derivative were prepared via electrophilic aromatic substitution, it could then undergo a palladium-catalyzed Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group. researchgate.netorganic-chemistry.org

Table 2: Potential Modifications of the Phenyl Ring

Reaction Type Reagents Expected Major Products (Position of Substitution)
Nitration HNO₃, H₂SO₄ Ethyl 3-(3-azetidinyloxy)-4-nitrobenzoate and Ethyl 3-(3-azetidinyloxy)-6-nitrobenzoate
Bromination Br₂, FeBr₃ Ethyl 4-bromo-3-(3-azetidinyloxy)benzoate and Ethyl 6-bromo-3-(3-azetidinyloxy)benzoate

Reactivity of the Azetidinyloxy Ether Linkage

Ethers are generally characterized by their low reactivity and stability towards many reagents. wikipedia.org The azetidinyloxy ether linkage in the title compound consists of an aryl ether bond (Aryl-O) and an alkyl ether bond (Alkyl-O).

Acidic Cleavage: The most significant reaction of ethers is their cleavage under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org Hydrochloric acid (HCl) is generally not effective. openstax.org The reaction mechanism can be either Sₙ1 or Sₙ2.

The Aryl-O bond is highly stable and resistant to cleavage due to the sp² hybridization of the aromatic carbon. Therefore, nucleophilic attack on the aromatic ring carbon is disfavored. libretexts.org

Cleavage will preferentially occur at the Alkyl-O bond. The reaction would begin with the protonation of the ether oxygen by the strong acid. Subsequently, the halide nucleophile (Br⁻ or I⁻) would attack the carbon of the azetidine ring adjacent to the ether oxygen via an Sₙ2 mechanism, leading to the formation of Ethyl 3-hydroxybenzoate and a halogenated azetidine derivative.

The presence of the nitrogen atom in the azetidine ring could complicate this reaction, as it may also be protonated under strongly acidic conditions. However, cleavage of the C-O bond remains the characteristic reaction of the ether functional group under these conditions.

Table 3: Reactivity of the Ether Linkage

Reaction Reagents Conditions Products Mechanism

Computational Chemistry and Theoretical Characterization of Ethyl 3 3 Azetidinyloxy Benzoate

Quantum Chemical Investigations of Molecular Geometry and Conformational Landscape

No specific studies detailing the quantum chemical investigations into the molecular geometry and conformational landscape of Ethyl 3-(3-azetidinyloxy)benzoate were found. Such an analysis would typically involve computational methods to determine bond lengths, bond angles, and dihedral angles, as well as to identify the most stable conformations of the molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)

Detailed electronic structure analysis, including the determination of frontier molecular orbitals (HOMO and LUMO), charge distribution, and the molecular electrostatic potential for this compound, is not available in the public domain. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Thermodynamic and Kinetic Studies of Proposed Reaction Pathways

There are no published thermodynamic and kinetic studies on the proposed reaction pathways involving this compound. Such research would provide valuable insights into its synthesis, degradation, and potential metabolic pathways.

Spectroscopic Parameter Prediction and Validation

While basic spectroscopic data may exist in supplier databases, detailed theoretical predictions and validations of spectroscopic parameters (such as NMR chemical shifts, and vibrational frequencies) for this compound are not documented in scientific literature.

Cutting Edge Spectroscopic and Analytical Techniques for Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of Ethyl 3-(3-azetidinyloxy)benzoate, offering a detailed view of its molecular framework.

Unambiguous Structural Assignment via 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

One-dimensional (1D) NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. In the ¹H NMR spectrum of a related compound, ethyl benzoate (B1203000), characteristic signals appear for the aromatic protons and the ethyl group protons. rsc.orgchemicalbook.com Similarly, the ¹³C NMR spectrum provides distinct peaks for each unique carbon atom, including those in the benzene (B151609) ring, the ester group, and the ethyl chain. hmdb.ca

For a comprehensive and unambiguous structural assignment of this compound, two-dimensional (2D) NMR techniques are indispensable. sdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the azetidine (B1206935) ring and the ethyl group. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons in both the azetidinyl and benzoate moieties. epfl.chcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the azetidine ring to the benzoate group through the ether linkage and for assigning quaternary carbons. youtube.comcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure. epfl.ch

The following table summarizes the expected NMR data for this compound based on the analysis of similar structures.

Technique Observed Correlations Information Gained
¹H NMRChemical shifts and coupling constants of all protons.Provides information on the electronic environment and connectivity of protons.
¹³C NMRChemical shifts of all carbon atoms.Identifies the number of unique carbon environments.
COSYCross-peaks between J-coupled protons.Establishes proton-proton connectivity within the azetidine ring and ethyl group. sdsu.eduyoutube.com
HSQCCross-peaks between directly bonded ¹H and ¹³C nuclei.Assigns protons to their corresponding carbons. epfl.chcolumbia.edu
HMBCCross-peaks between protons and carbons separated by 2-4 bonds.Confirms the connectivity between the azetidinyl, oxy, and benzoate fragments, and assigns quaternary carbons. sdsu.educolumbia.edu
NOESYCross-peaks between spatially close protons.Provides insights into the through-space proximity of atoms, aiding in conformational analysis. epfl.ch

Application of NMR for In-Situ Reaction Monitoring

The synthesis of this compound can be monitored in real-time using in-situ NMR spectroscopy. rsc.org This powerful technique allows for the direct observation of the disappearance of starting materials, such as 1-Boc-3-hydroxyazetidine, and the appearance of the final product and any intermediates or byproducts. nih.gov By tracking the changes in the NMR spectra over time, reaction kinetics can be determined, and reaction conditions can be optimized for improved yield and purity. acs.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides complementary information regarding the functional groups present in this compound. nih.govamericanpharmaceuticalreview.com

Identification of Key Functional Groups and Intermediates

FTIR and Raman spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific chemical bonds. mdpi.commdpi.com For this compound, key functional groups that can be identified include:

C=O stretch of the ester group.

C-O stretch of the ester and ether linkages.

Aromatic C=C stretching vibrations of the benzene ring.

C-H stretching of the aromatic and aliphatic (azetidine and ethyl) moieties.

N-H bending and C-N stretching of the azetidine ring (if not N-substituted).

The presence and position of these bands can confirm the successful formation of the desired product and can also be used to identify any reaction intermediates that may accumulate. researchgate.netscielo.org.mx

The following table outlines the expected vibrational frequencies for key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=OStretch~1720
Aromatic C=CStretch~1600-1450
Ether C-OStretch~1250-1050
Azetidine C-NStretch~1200-1000

Real-Time Monitoring of Reaction Progress

Similar to NMR, both FTIR and Raman spectroscopy can be employed for the real-time, in-situ monitoring of the synthesis of this compound. semanticscholar.org By tracking the intensity of the characteristic vibrational bands of reactants and products over time, one can follow the reaction progress, determine reaction endpoints, and gain insights into the reaction mechanism. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its molecular formula.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Detailed research findings from a single-crystal XRD study of this compound would reveal key structural parameters. The analysis would determine the crystal system, space group, and the dimensions of the unit cell. These fundamental crystallographic data points are crucial for understanding the packing of the molecules in the solid state.

A comprehensive XRD analysis would provide a detailed picture of the molecular structure. This includes the precise measurement of the bond lengths and angles within the ethyl benzoate and azetidine moieties. Of particular interest would be the C-O-C bond angle of the ether linkage connecting the azetidine ring to the phenyl group and the torsional angles that define the relative orientation of these two ring systems. The conformation of the four-membered azetidine ring, which is known for its inherent ring strain, would also be a key feature to be determined.

Furthermore, XRD analysis would illuminate the nature and geometry of any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. These interactions are fundamental to the physical properties of the compound, including its melting point and solubility.

While specific experimental crystallographic data for this compound is not publicly available at this time, a hypothetical data table based on a potential single-crystal XRD experiment is presented below to illustrate the type of information that would be obtained.

Parameter Hypothetical Value
Chemical FormulaC12H15NO3
Formula Weight221.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)13.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1134.5
Z4
Density (calculated) (g/cm³)1.295
Absorption Coefficient (mm⁻¹)0.095
F(000)472

Green Chemistry Paradigms in the Synthesis of Ethyl 3 3 Azetidinyloxy Benzoate

Sustainable Solvent Systems for Azetidine (B1206935) and Ester Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of more sustainable alternatives.

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.comnih.gov Its use in the synthesis of nitrogen-containing heterocycles, such as azetidines, has been explored to create more environmentally friendly protocols. mdpi.comnih.govrsc.orgdntb.gov.ua For the esterification step, aqueous conditions can also be employed, particularly in enzyme-catalyzed reactions.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. They are considered "green solvents" because of their low vapor pressure, which reduces air pollution. ajast.net Brønsted acidic ionic liquids have shown promise as both catalysts and solvents in esterification reactions, offering good catalytic activity and easy separation of the product. acs.orgrsc.orgresearchinschools.org The use of ILs can lead to high yields and allows for the recycling of the catalyst/solvent system. acs.orgresearchinschools.orgionike.com

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. researchgate.net They are often biodegradable, non-toxic, and prepared from inexpensive, readily available starting materials. researchgate.netmdpi.comrsc.orgnih.gov Their ability to dissolve a wide range of organic and inorganic compounds makes them versatile solvents for organic synthesis. rsc.org

Table 1: Comparison of Sustainable Solvent Systems

Solvent System Advantages Disadvantages Relevant Synthesis Step
Aqueous Media Abundant, non-toxic, non-flammable mdpi.comnih.gov Poor solubility of some organic reactants Azetidine synthesis, Biocatalytic esterification
Ionic Liquids Low vapor pressure, recyclable, can act as catalyst ajast.netacs.orgrsc.orgresearchinschools.org Can be expensive, potential toxicity concerns Ester synthesis
Deep Eutectic Solvents Biodegradable, low cost, easy to prepare researchgate.netmdpi.comrsc.orgnih.gov Can have high viscosity Azetidine and ester synthesis

Catalyst Development for Enhanced Sustainability

Catalysts are crucial for increasing reaction rates and selectivity. Green catalyst design focuses on developing catalysts that are highly active, selective, and reusable.

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture. This allows for easy recovery and reuse, reducing waste and cost. In pharmaceutical manufacturing, precious metal catalysts like palladium on carbon are common but their recovery is essential for both economic and environmental reasons. pharmtech.comgopani.comtcaspa.com The development of solid acid catalysts, such as sulfonated carbons, offers a sustainable alternative for esterification reactions, as they are reusable and can be derived from renewable biomass. acs.org

Biocatalysts, such as enzymes, offer several advantages from a green chemistry perspective. They operate under mild conditions of temperature and pressure, are highly selective, and can be used in aqueous media. For the synthesis of chiral azetidines, engineered enzymes have been developed that can perform enantioselective ring expansions from aziridines, offering a new route to these valuable building blocks. nih.govchemrxiv.orgacs.orgthieme-connect.comresearchgate.net Lipases are commonly used for the enzymatic synthesis of esters, providing high selectivity and operating in mild, often solvent-free, conditions. mdpi.com

Table 2: Sustainable Catalyst Strategies

Catalyst Type Key Features Application in Synthesis
Heterogeneous Catalysts Easy to separate and recycle, reduces waste oatext.com Esterification, Hydrogenation steps
Recoverable Catalysts Precious metals can be reclaimed and reused pharmtech.comgopani.comtcaspa.comnih.gov Various catalytic steps in the synthesis
Biocatalysts (Enzymes) High selectivity, mild reaction conditions, aqueous media compatible nih.govchemrxiv.orgacs.orgthieme-connect.comresearchgate.net Enantioselective synthesis of azetidine, Ester formation

Energy-Efficient Reaction Conditions

Reducing energy consumption is a key principle of green chemistry. Alternative energy sources can often lead to shorter reaction times and higher yields.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions by directly heating the reactants and solvent. uwlax.eduijprdjournal.comajrconline.org This technique has been successfully applied to the synthesis of esters, including benzoates, resulting in reduced reaction times and improved yields compared to conventional heating methods. uwlax.eduijsdr.org It is considered a green technology as it can lead to substantial energy savings. ajrconline.org

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The cavitation effect produced by ultrasound improves mass transfer and can initiate or accelerate reactions. hielscher.comresearchgate.net Ultrasound-assisted esterification has been shown to reduce reaction times, lower reaction temperatures, and increase product yields. hielscher.combiointerfaceresearch.com It has also been used in combination with biocatalysis to improve enzyme activity. nih.gov

Principles of Atom Economy and Waste Reduction in Process Design

Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. A high atom economy means that less waste is generated. Waste reduction in the pharmaceutical industry is crucial for minimizing environmental impact and improving economic efficiency. ijarsct.co.incore.ac.uk

Process design for the synthesis of Ethyl 3-(3-azetidinyloxy)benzoate should aim to maximize the incorporation of all materials used in the process into the final product. This can be achieved through careful selection of reaction pathways that minimize the formation of byproducts. For example, catalytic reactions are often more atom-economical than stoichiometric reactions. oatext.com

Furthermore, implementing a comprehensive waste management strategy is essential. This includes optimizing production processes to reduce waste generation at the source, recovering and reusing materials where possible, and ensuring the proper disposal of any unavoidable waste. ijarsct.co.incopadata.comlaboratoriosrubio.com Data-driven approaches can be used to identify areas of inefficiency and potential for waste reduction in the manufacturing process. copadata.com

Future Prospects and Contemporary Challenges in Azetidine and Benzoate Ester Chemistry

Elucidation of Complex Reaction Mechanisms and Intermediates

The mechanisms underpinning the synthesis of Ethyl 3-(3-azetidinyloxy)benzoate are well-established in organic chemistry, yet their application to this specific substrate combination presents nuances worthy of exploration.

In the Williamson ether synthesis , the rate-determining step is the nucleophilic attack of the azetidin-3-oxide anion on the electrophilic carbon of the ethyl benzoate (B1203000) derivative. The reaction proceeds via a classic SN2 mechanism. The primary challenge lies in achieving a sufficient concentration of the alkoxide without promoting side reactions, such as elimination.

The Mitsunobu reaction follows a more intricate pathway. researchgate.netgoogle.com Initially, triphenylphosphine (B44618) attacks the azodicarboxylate to form a betaine. This intermediate then protonates the alcohol (N-Boc-3-hydroxyazetidine) to form an alkoxyphosphonium salt, a highly reactive species with a good leaving group. The carboxylate anion of ethyl 3-hydroxybenzoate then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion, leading to the desired ether with inversion of stereochemistry. The reaction generates triphenylphosphine oxide and a hydrazine (B178648) derivative as by-products, which can sometimes complicate purification. nih.gov

The N-Boc deprotection mechanism under acidic conditions involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. nih.gov The selectivity of this process is crucial to avoid hydrolysis of the ethyl ester, which can also be catalyzed by acid. researchgate.net

Exploration of New Reactivity Patterns of Azetidine-Containing Ethers

The presence of the azetidine (B1206935) ring in this compound introduces unique reactivity patterns. The inherent ring strain of the four-membered heterocycle makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by nucleophiles or electrophiles and can proceed with varying degrees of regioselectivity depending on the substituents on the azetidine ring.

For instance, N-acylated azetidines can undergo ring-opening upon treatment with strong nucleophiles. The reactivity of the azetidine nitrogen itself can be exploited for further functionalization, such as N-alkylation or N-arylation, to generate a library of derivatives with diverse properties.

The ether linkage, while generally stable, can also be a site of chemical transformation. For example, ether cleavage can be induced under harsh acidic or basic conditions. The interplay between the reactivity of the azetidine ring and the benzoate ester functionality opens up avenues for the development of novel chemical transformations and the synthesis of complex molecular architectures.

Computational Design and Optimization of Reaction Pathways

Recent advancements in computational chemistry offer powerful tools for the design and optimization of synthetic routes to complex molecules like this compound. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and thus rationalize and predict the outcomes of chemical reactions.

In the context of synthesizing this compound, computational studies could be used to:

Compare the feasibility of the Williamson vs. Mitsunobu reaction: By calculating the activation energies for both pathways, a more informed decision can be made about which synthetic route is likely to be more efficient.

Optimize reaction conditions: Computational models can help in selecting the optimal base, solvent, and temperature for the Williamson ether synthesis to maximize the yield of the desired product while minimizing side reactions. For the Mitsunobu reaction, the choice of phosphine (B1218219) and azodicarboxylate can be guided by computational predictions of their reactivity.

Investigate the mechanism of deprotection: DFT calculations can shed light on the relative ease of N-Boc deprotection versus ester hydrolysis under various acidic conditions, aiding in the development of selective deprotection protocols.

Predict the reactivity of the final compound: Computational methods can be used to explore the reactivity of this compound, for example, by modeling its interaction with various enzymes or receptors, which can guide its potential applications in drug discovery.

Recent studies have demonstrated the power of computational modeling in guiding the synthesis of azetidines, enabling the prediction of suitable substrates for photocatalyzed reactions. This approach significantly reduces the need for empirical trial-and-error experimentation and accelerates the discovery of novel synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(3-azetidinyloxy)benzoate?

  • This compound can be synthesized via esterification or nucleophilic substitution. A common approach involves reacting 3-hydroxybenzoic acid derivatives with azetidine-containing reagents under reflux conditions. For example, analogous methods for ethyl aroylacetates (e.g., ethyl 3,4,5-trimethoxybenzoylacetate) use acid-catalyzed esterification or coupling reactions with activating agents like chlorosulfonic acid . Reaction optimization may include adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and solvent systems (e.g., dichloromethane or ethanol) to improve yields .

Q. How is the structural elucidation of this compound performed?

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR can confirm the ester group (δ ~4.3 ppm for ethyl CH₂, δ ~1.3 ppm for CH₃) and azetidinyloxy substituents (δ ~3.5–4.0 ppm for N–O–CH₂). Aromatic protons in the benzoate ring typically appear at δ 6.8–8.0 ppm .
  • X-ray Crystallography: For crystalline derivatives, SHELX-based refinement (e.g., SHELXL) resolves bond angles and torsional parameters, as demonstrated for structurally similar ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Reaction Condition Tuning: Prolonged heating (e.g., 7 hours at 70°C) in ethanol with catalytic acetic acid enhances coupling efficiency, as shown for tetrahydroindazole derivatives .
  • Purification Strategies: Hexane/ethyl acetate recrystallization (e.g., 20% ethyl acetate in hexane) removes unreacted starting materials, as applied to ethyl 3-(chlorosulfonyl)benzoate .
  • Byproduct Mitigation: Monitoring via thin-layer chromatography (TLC) or HPLC identifies intermediates like unesterified benzoic acid, requiring pH adjustment or scavenger resins .

Q. What analytical methods detect impurities in this compound?

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities such as hydrolyzed benzoic acid or residual azetidine derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) differentiates isotopic patterns of halogenated byproducts (e.g., chloro-derivatives) .

Q. How does the azetidinyloxy group influence the compound’s bioactivity?

  • The azetidine ring’s constrained geometry and basic nitrogen may enhance binding to targets like enzymes or receptors. Comparative studies with non-azetidine analogs (e.g., ethyl 3-hydroxybenzoate) reveal differences in solubility, metabolic stability, and intermolecular interactions .

Q. What computational methods predict the reactivity of this compound?

  • Density Functional Theory (DFT) calculates charge distribution on the azetidine nitrogen and ester carbonyl, predicting nucleophilic/electrophilic sites. Molecular docking simulations model interactions with biological targets, as applied to similar triazole derivatives .

Methodological Considerations

  • Contradictions in Data: For example, reports commercial availability of some ethyl aroylacetates, while emphasizes custom synthesis. Researchers should validate sourcing or optimize in-house protocols based on purity requirements .
  • Safety Protocols: Handling azetidine derivatives requires inert atmospheres (N₂/Ar) due to potential amine oxidation, as noted in sulfonamide coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.